molecular formula C13H20ClN5 B15112484 5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15112484
M. Wt: 281.78 g/mol
InChI Key: KLYMWPXSIXZTLW-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Substitution reactions:

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that promote nucleophilic or electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction could lead to the formation of pyrazoline derivatives.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H20ClN5

Molecular Weight

281.78 g/mol

IUPAC Name

5-cyclopropyl-N-[(1-ethylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H19N5.ClH/c1-3-18-9-10(8-15-18)7-14-13-6-12(11-4-5-11)16-17(13)2;/h6,8-9,11,14H,3-5,7H2,1-2H3;1H

InChI Key

KLYMWPXSIXZTLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CC(=NN2C)C3CC3.Cl

Origin of Product

United States

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